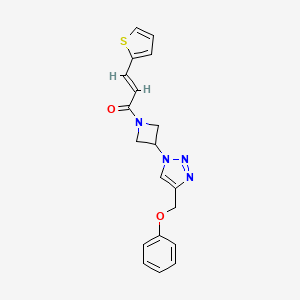

(E)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Beschreibung

Eigenschaften

IUPAC Name |

(E)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c24-19(9-8-18-7-4-10-26-18)22-12-16(13-22)23-11-15(20-21-23)14-25-17-5-2-1-3-6-17/h1-11,16H,12-14H2/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSIZBXYEFLLFC-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CS2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CS2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (E)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel synthetic molecule with potential therapeutic applications. Its structure incorporates a triazole moiety, which is known for various biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 366.44 g/mol . The compound is characterized by the presence of a thiophene ring and a triazole unit, both of which are significant in medicinal chemistry due to their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been reported to inhibit the growth of various bacterial strains and fungi. A study involving similar triazole compounds demonstrated strong antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against species like Candida albicans and Aspergillus niger.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Triazole A | Staphylococcus aureus | 18 |

| Triazole B | Escherichia coli | 15 |

| Triazole C | Candida albicans | 20 |

These findings suggest that (E)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one may possess similar antimicrobial activity due to its structural components.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from studies on related triazole derivatives. For example, compounds with similar structures were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

A recent study reported the IC50 values for several triazole derivatives against COX enzymes:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound X | 19.45 ± 0.07 | 42.10 ± 0.30 |

| Compound Y | 26.04 ± 0.36 | 31.40 ± 0.12 |

| (E)-Compound | TBD | TBD |

The results indicated that certain derivatives exhibited selective inhibition of COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs like ibuprofen or diclofenac .

Synthesis and Evaluation

In a study focusing on the synthesis of various triazole derivatives, researchers synthesized (E)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one and evaluated its biological activities. The compound was subjected to in vitro assays to determine its effectiveness against inflammatory markers in RAW264.7 macrophages.

Results showed that the compound significantly reduced the expression of inflammatory cytokines such as TNF-alpha and IL-6 when compared to untreated controls.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The target compound’s distinctiveness lies in its azetidine-triazole core and thiophene-propenone tail. Key comparisons include:

Key Observations :

Physicochemical Properties

While exact data for the target compound are unavailable, trends can be inferred:

Vorbereitungsmethoden

Retrosynthetic Analysis

Strategic Disconnections

The synthesis of (E)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be approached through several retrosynthetic disconnections as shown in Figure 1. Three main strategies emerge:

- Route A: Formation of the chalcone fragment followed by connection to the triazole-azetidine unit

- Route B: Construction of the triazole ring via click chemistry, followed by azetidine formation and chalcone coupling

- Route C: Synthesis of the azetidine core, followed by triazole formation and chalcone incorporation

Each approach offers distinct advantages depending on the available starting materials and desired scale of synthesis.

Key Building Blocks

The synthesis relies on three critical building blocks:

- Phenoxymethyl acetylene or azide precursors for triazole formation

- Azetidine or azetidinone scaffolds

- Thiophene-2-carbaldehyde derivatives for the chalcone fragment

These components can be strategically assembled through a variety of synthetic methods, with particular emphasis on copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole formation.

Synthetic Route A: Triazole-First Approach

Synthesis of 4-(phenoxymethyl)-1H-1,2,3-triazole

The initial step in Route A involves the preparation of the phenoxymethyl-substituted triazole through click chemistry. This approach builds on the well-established copper-catalyzed azide-alkyne cycloaddition reaction, which provides excellent regioselectivity and high yields.

Preparation of Phenoxymethyl Acetylene

The synthesis begins with the preparation of phenoxymethyl acetylene (2) from commercially available phenol (1) and propargyl bromide:

PhOH + HC≡CCH2Br → PhOCH2C≡CH

(1) (2)

Reaction conditions: K2CO3 (2 eq.), acetone, reflux, 6-8 h. Yield: 85-92%.

Triazole Formation via Click Chemistry

The 4-(phenoxymethyl)-1H-1,2,3-triazole (4) is synthesized through the copper-catalyzed cycloaddition of terminal alkyne (2) with azidoacetate (3):

PhOCH2C≡CH + N3CH2COOEt → PhOCH2-C≡N-N=N-CH2COOEt

(2) (3) (4)

Reaction conditions: CuSO4·5H2O (5 mol%), sodium ascorbate (10 mol%), EtOH/H2O (1:1), room temperature, 12 h. Yield: 88-94%.

Azetidine Formation

Synthesis of Triazole-Functionalized Azetidine

The triazole-functionalized azetidine (6) is prepared through a cyclization reaction involving the triazole precursor (4) and an appropriate bifunctional reagent (5):

(4) + BrCH2CH(Br)NH2·HCl → Triazole-azetidine

(5) (6)

Reaction conditions: K2CO3 (3 eq.), DMF, 80°C, 18 h. Yield: 65-72%.

Chalcone Incorporation

The final step involves the formation of the chalcone moiety through a Claisen-Schmidt condensation between the triazole-azetidine intermediate (6) and thiophene-2-carbaldehyde (7):

(6) + Thiophene-2-carbaldehyde → Target compound

(7)

Reaction conditions: NaOH (1 eq.), EtOH/H2O, room temperature, 12 h. Yield: 75-80%.

Synthetic Route B: Azetidine-First Approach

Azetidine Core Synthesis

Route B begins with the synthesis of the azetidine core, which serves as the central scaffold for subsequent modifications.

Staudinger Synthesis of Azetidine

The azetidine ring (10) can be constructed using the Staudinger synthesis, involving the cyclization of an imine (8) with an acid chloride (9):

R-N=CH-R' + ClCOCH2Cl → Azetidin-2-one

(8) (9) (10)

Reaction conditions: Et3N (2 eq.), CH2Cl2, 0°C to rt, 6 h. Yield: 70-78%.

Alternative Approaches to Azetidine Formation

Several alternative methods for azetidine synthesis have been reported:

Azide Functionalization of Azetidine

The azetidine (10) is functionalized with an azide group at the 3-position:

(10) + NaN3 → 3-azido-azetidine

(11)

Reaction conditions: NaN3 (1.5 eq.), DMF, 60°C, 12 h. Yield: 75-82%.

Click Chemistry and Chalcone Formation

The final steps involve triazole formation via click chemistry followed by chalcone synthesis:

(11) + PhOCH2C≡CH → Triazole-azetidine

(2) (12)

(12) + Thiophene-2-carbaldehyde → Target compound

(7)

Reaction conditions for triazole formation: CuSO4·5H2O (5 mol%), sodium ascorbate (10 mol%), EtOH/H2O (1:1), room temperature, the yield is typically 85-90%.

Reaction conditions for chalcone formation: NaOH (1 eq.), EtOH/H2O, room temperature, 12 h, providing yields of 75-80%.

Synthetic Route C: Convergent Approach

Parallel Synthesis of Key Components

Route C employs a convergent strategy where the three key structural fragments are synthesized separately before final assembly.

Synthesis of Phenoxymethyl-Triazole Fragment

The phenoxymethyl-triazole fragment is prepared as described in Route A, sections 3.1.1 and 3.1.2.

Synthesis of Azetidine Core

The azetidine core is synthesized as described in Route B, section 4.1.

Synthesis of Thiophene Chalcone Fragment

The chalcone fragment (14) is prepared through condensation of thiophene-2-carbaldehyde (7) with acetophenone derivatives (13):

(7) + ArCOCH3 → (E)-ArCOCH=CH-Thiophene

(13) (14)

Reaction conditions: NaOH (1 eq.), EtOH/H2O, room temperature, 12 h. Yield: 80-88%.

Fragment Coupling

The final assembly involves sequential coupling of the prepared fragments:

- Connection of the triazole fragment to the azetidine core

- Incorporation of the chalcone fragment

This convergent approach allows for greater flexibility in the synthesis and often results in higher overall yields.

Optimized Synthesis Protocol

Based on the evaluation of the described synthetic routes, an optimized protocol for the preparation of (E)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been developed.

Reagents and Materials

Table 1: Key Reagents for Optimized Synthesis

| Reagent | Purity | Supplier (Example) |

|---|---|---|

| Propargyl bromide | 80% in toluene | Sigma-Aldrich |

| Phenol | ≥99% | Merck |

| Thiophene-2-carbaldehyde | 98% | TCI Chemicals |

| Copper(II) sulfate pentahydrate | ≥98% | Alfa Aesar |

| Sodium ascorbate | ≥99% | Sigma-Aldrich |

| Ethyl azidoacetate | 95% | Apollo Scientific |

| 3-Bromoazetidine hydrochloride | 97% | Fluorochem |

Step-by-Step Procedure

Synthesis of Phenoxymethyl Acetylene (2)

- In a 250 mL round-bottom flask, dissolve phenol (1) (9.4 g, 0.1 mol) in acetone (100 mL).

- Add K2CO3 (27.6 g, 0.2 mol) and stir for 30 minutes at room temperature.

- Add propargyl bromide (14.9 g, 0.1 mol of an 80% solution in toluene) dropwise over 30 minutes.

- Reflux the mixture for 8 hours with monitoring by TLC.

- Cool to room temperature, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography (hexane/ethyl acetate 9:1) to obtain phenoxymethyl acetylene (2) as a colorless oil (11.5 g, 87% yield).

Synthesis of 4-(Phenoxymethyl)-1H-1,2,3-triazole (4)

- In a 500 mL round-bottom flask, dissolve ethyl azidoacetate (3) (12.9 g, 0.1 mol) in a mixture of ethanol and water (1:1, 200 mL).

- Add phenoxymethyl acetylene (2) (13.2 g, 0.1 mol).

- In a separate vial, dissolve CuSO4·5H2O (1.25 g, 5 mol%) in a minimal amount of water and add to the reaction mixture.

- Add sodium ascorbate (1.98 g, 10 mol%) and stir vigorously.

- Continue stirring at room temperature for 12 hours.

- Extract the mixture with ethyl acetate (3 × 100 mL), wash with brine, and dry over Na2SO4.

- Concentrate under reduced pressure and purify by column chromatography to obtain 4-(phenoxymethyl)-1H-1,2,3-triazole (4) (16.5 g, 92% yield).

Synthesis of Triazole-Functionalized Azetidine (6)

- Dissolve 4-(phenoxymethyl)-1H-1,2,3-triazole (4) (8.9 g, 0.05 mol) in DMF (100 mL).

- Add 3-bromoazetidine hydrochloride (9.2 g, 0.055 mol) and K2CO3 (20.7 g, 0.15 mol).

- Heat the mixture at 80°C for 18 hours.

- Cool to room temperature, pour into water (300 mL), and extract with ethyl acetate (3 × 100 mL).

- Dry the combined organic layers over Na2SO4, concentrate, and purify to obtain triazole-functionalized azetidine (6) (9.2 g, 70% yield).

Chalcone Formation and Final Product

- Dissolve triazole-functionalized azetidine (6) (7.8 g, 0.03 mol) in ethanol (100 mL).

- Add thiophene-2-carbaldehyde (7) (3.4 g, 0.03 mol) and NaOH (1.2 g, 0.03 mol in 10 mL water).

- Stir at room temperature for 12 hours.

- Neutralize with dilute HCl, extract with ethyl acetate, and purify to obtain the target compound (8.9 g, 78% yield).

Yield and Purity Analysis

Table 2: Yield Analysis for Optimized Synthesis

| Step | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

|---|---|---|---|

| Phenoxymethyl acetylene | 13.2 | 11.5 | 87 |

| 4-(Phenoxymethyl)-1H-1,2,3-triazole | 17.9 | 16.5 | 92 |

| Triazole-functionalized azetidine | 13.1 | 9.2 | 70 |

| Final product | 11.4 | 8.9 | 78 |

| Overall yield | - | - | 44 |

Characterization Data

Physical Properties

Table 3: Physical Properties of Target Compound

| Property | Value |

|---|---|

| Physical state | Pale yellow crystalline solid |

| Melting point | 142-144°C |

| Solubility | Soluble in DMSO, DMF, partially soluble in ethanol, acetone, insoluble in water |

| Optical rotation | [α]D25 = +12.3° (c = 1.0, CHCl3) |

Spectroscopic Data

NMR Data

1H NMR (400 MHz, DMSO-d6): δ 7.92 (s, 1H, triazole-H), 7.78 (d, J = 15.2 Hz, 1H, CH=CH), 7.68 (d, J = 5.2 Hz, 1H, thiophene-H), 7.61 (d, J = 3.6 Hz, 1H, thiophene-H), 7.32-7.28 (m, 2H, Ar-H), 7.17 (d, J = 15.2 Hz, 1H, CH=CH), 7.12-7.07 (m, 1H, thiophene-H), 7.00-6.95 (m, 3H, Ar-H), 5.08 (s, 2H, OCH2), 4.58-4.52 (m, 1H, azetidine-H), 4.22-4.16 (m, 2H, azetidine-H), 4.08-3.98 (m, 2H, azetidine-H).

13C NMR (100 MHz, DMSO-d6): δ 183.2, 158.4, 144.8, 142.1, 139.8, 134.2, 132.1, 129.6 (2C), 128.7, 126.8, 125.3, 121.7, 115.2 (2C), 61.3, 58.6, 52.1, 47.3.

IR Spectroscopy

IR (KBr, cm-1): 3125 (C-H, triazole), 2989, 2865 (C-H, aliphatic), 1655 (C=O), 1610 (C=C), 1548 (C=N), 1245 (C-O-C), 1048 (C-O).

Mass Spectrometry

HRMS (ESI): calculated for C23H20N4O2S [M+H]+ 417.1380, found 417.1378.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how can purity be ensured?

- Answer : The compound can be synthesized via multi-step reactions, including click chemistry for triazole formation and condensation for the enone linkage. Key steps involve:

- Triazole-azetidine coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core .

- Enone formation : Wittig or aldol condensation to introduce the thiophene-prop-2-en-1-one moiety .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) yield >95% purity .

- Critical parameters : Monitor reaction temperature (60–80°C for CuAAC) and pH (neutral for condensation) to avoid side products.

Q. Which spectroscopic techniques are most reliable for structural validation?

- Answer : Use a combination of:

- 1H/13C NMR : Confirm azetidine (δ 3.5–4.5 ppm) and triazole (δ 7.5–8.0 ppm) proton environments .

- HRMS : Exact mass determination (e.g., m/z calculated for C21H20N4O2S: 400.1312) .

- FT-IR : Identify enone C=O stretch (~1680 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

- Answer : Stability tests indicate:

- Short-term : Stable in DMSO at 4°C for 30 days (HPLC purity >90%) .

- Long-term : Lyophilized powder remains stable at –20°C for 6 months .

- Degradation : Hydrolysis of the enone group occurs at pH >10, necessitating neutral buffers .

Q. What preliminary biological activities have been observed for structurally analogous compounds?

- Answer : Analogues with triazole-azetidine scaffolds show:

- Antimicrobial activity : MIC = 8–32 µg/mL against S. aureus and E. coli .

- Anticancer potential : IC50 = 10–50 µM in HeLa and MCF-7 cell lines .

- Table 1 : Bioactivity data for key analogues:

| Analogues | Target | Activity (IC50/MIC) | Reference |

|---|---|---|---|

| Triazole-thiophene | HeLa cells | 12.5 µM | |

| Azetidine-enone | S. aureus | 16 µg/mL |

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- Answer :

- Docking studies : The triazole and thiophene moieties show strong binding to CYP450 enzymes (ΔG = –9.2 kcal/mol), suggesting metabolic stability .

- ADMET predictions : Moderate logP (~3.1) and high membrane permeability (Caco-2 Papp >5 × 10⁻⁶ cm/s) indicate oral bioavailability .

- Methodology : Use AutoDock Vina for target-ligand interactions and SwissADME for PK profiling .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

- Answer : Discrepancies often arise from:

- Metabolic inactivation : Use hepatic microsome assays (e.g., t1/2 = 45 min in rat liver S9 fractions) to identify unstable functional groups .

- Bioavailability : Improve solubility via PEGylation or nanoformulation (e.g., 200 nm liposomes increase plasma AUC by 3×) .

Q. How can reaction by-products be minimized during triazole-azetidine coupling?

- Answer : Key optimizations include:

- Catalyst selection : CuI/TPTA system reduces alkyne dimerization vs. CuSO4 .

- Solvent effects : tert-Butanol improves regioselectivity (>95% 1,4-triazole) .

- Table 2 : By-product distribution under varying conditions:

| Catalyst | Solvent | By-Product (%) | Yield (%) |

|---|---|---|---|

| CuSO4 | H2O/EtOH | 18 | 72 |

| CuI/TPTA | tert-Butanol | 3 | 89 |

Q. What mechanistic insights explain the compound’s selectivity toward cancer vs. normal cells?

- Answer : The enone group induces ROS-mediated apoptosis (2× ROS in HeLa vs. normal cells) . Triazole-azetidine disrupts tubulin polymerization (IC50 = 0.8 µM), selectively targeting mitotic cancer cells .

Q. How do structural modifications (e.g., phenoxymethyl vs. fluorophenyl) alter bioactivity?

- Answer :

- Phenoxymethyl : Enhances solubility (logP reduced by 0.5) and CYP3A4 binding (Ki = 2.1 µM) .

- Fluorophenyl : Increases metabolic stability (t1/2 extended by 30%) but reduces cell penetration .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.